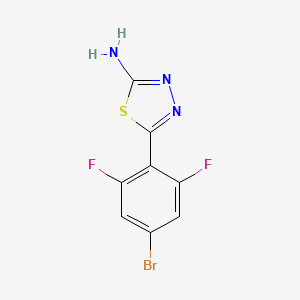

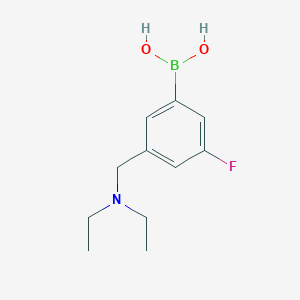

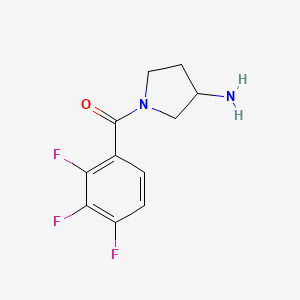

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

The compound “4-Bromo-2,6-difluorophenyl isocyanate” is a related compound . It has a molecular formula of BrC6H2(F)2NCO and a molecular weight of 234.00 .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,6-difluorophenyl isocyanate” is represented by the formula BrC6H2(F)2NCO .Physical And Chemical Properties Analysis

The related compound “4-Bromo-2,6-difluorophenyl isocyanate” has a melting point of 30-33 °C (lit.) and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles have been explored, showing their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. This suggests amine-imine tautomerism between these compounds and the corresponding Δ2-1,3,4-thiadiazolines, highlighting their synthetic utility and potential for generating diverse chemical structures (Werber, Buccheri, & Gentile, 1977).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives have shown their potential as corrosion inhibitors for iron, with density functional theory (DFT) calculations supporting their efficacy. This highlights the application of thiadiazole derivatives in protecting metal surfaces, relevant to materials science and engineering (Kaya et al., 2016).

Anticancer Activity

Research has also focused on the synthesis of thiadiazole derivatives for anticancer evaluation, indicating that some derivatives exhibit selective activity towards cancer cell lines. This suggests the potential of thiadiazole compounds in the development of novel anticancer agents (Noolvi et al., 2011).

Molecular Interactions and Structural Analysis

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis provides insights into the structural and electronic properties of thiadiazole derivatives. This can inform the design of materials with specific physical and chemical properties (El-Emam et al., 2020).

Synthesis under Specific Conditions

Efficient synthesis methods for thiadiazole derivatives have been developed, including the use of Pd2(dba)3-catalyzed amination under conventional heating. This reflects the versatility of thiadiazole compounds in chemical synthesis and the development of new methodologies for their production (Rawat & Verma, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

A similar compound, 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-[[[[4-(1-pyrrolidinyl) butyl] amino] carbonyl]amino]-4-isothiazolecarboxamide hydrochloride, is known to inhibit the vegf receptor 2 (vegfr2) with a half maximal inhibitory concentration (ic50) of 11 nm .

Mode of Action

The similar compound mentioned above inhibits vegfr2, which plays a key role in angiogenesis . By inhibiting this receptor, the compound could potentially prevent the formation of new blood vessels, which is a crucial process in the growth of tumors .

Biochemical Pathways

The inhibition of vegfr2 by the similar compound would affect the vegf signaling pathway, which is involved in angiogenesis . This could lead to downstream effects such as the inhibition of endothelial cell proliferation and migration, and the reduction of vascular permeability .

Result of Action

If it acts similarly to the related compound, it could potentially inhibit angiogenesis, thereby preventing the growth and spread of tumors .

Eigenschaften

IUPAC Name |

5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYVAGDBGZHZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

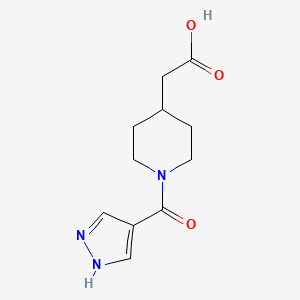

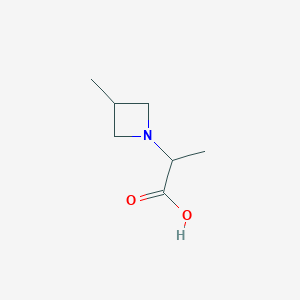

![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)

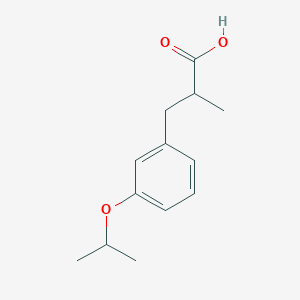

![N-[(2,4,6-trimethylphenyl)methyl]oxolan-3-amine](/img/structure/B1470562.png)

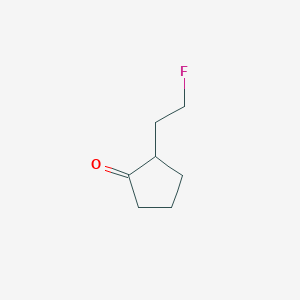

![4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1470564.png)